N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide
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Description
Synthesis Analysis
The synthesis of N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide and its derivatives involves various chemical reactions . The compound was first identified in a high-throughput chemical library screen for compounds that inhibit STAT3 DNA binding. Subsequent studies have shown that it has potent anticancer activity in preclinical models.Molecular Structure Analysis
The molecular structure of this compound is characterized by several key features. The InChI key for the compound is JTYVBGRQMPSSNB-UHFFFAOYSA-N. The SMILES representation of the molecule is CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC(=CS4)C.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The compound is synthesized through a series of reactions involving acetyl acetone/ethyl acetoacetate and NBS, leading to α-bromoketones .Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate and, consequently, coenzyme A, thereby affecting the metabolic processes dependent on this coenzyme.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . The downstream effects include disruption of fatty acid metabolism, protein acetylation, and other metabolic processes that require coenzyme A.
Pharmacokinetics
The compound was designed using in silico admet prediction , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the bioavailability of the compound, determining its concentration at the site of action.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting Pantothenate synthetase, the compound disrupts the bacterium’s metabolic processes, leading to its inability to proliferate.
Properties
IUPAC Name |
6-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-10-3-5-12(6-4-10)13-7-21-14(9-24-17(21)19-13)15(22)20-16-18-11(2)8-23-16/h3-9H,1-2H3,(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVBGRQMPSSNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC(=CS4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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